molecular formula C9H4ClNO4 B1585357 4-Chloro-3-nitrocoumarin CAS No. 38464-20-9

4-Chloro-3-nitrocoumarin

Cat. No.: B1585357
CAS No.: 38464-20-9
M. Wt: 225.58 g/mol
InChI Key: OFLRQEKOAGDHKT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrocoumarin plays a significant role in biochemical reactions, particularly in the synthesis of 4-heteroarylamino coumarin derivatives, which exhibit antimicrobial activity . It interacts with various enzymes and proteins, including those involved in the nitration and reduction processes. The compound’s nitro group is crucial for its reactivity, enabling it to participate in reductive coupling reactions . Additionally, this compound has been shown to interact with bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Studies have shown that this compound can induce cytotoxic effects in various cell lines, including tumor cells, by disrupting their metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of reactive intermediates that can modify the activity of target biomolecules . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and cytotoxic effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as reductases and oxidases . These interactions can lead to the formation of reactive intermediates that further participate in metabolic reactions . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to disrupt normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrocoumarin can be synthesized through the nitration of 4-chlorocoumarin. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the coumarin ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 4-Chloro-3-nitrocoumarin is unique due to the presence of both a chlorine atom and a nitro group on the coumarin ring. This dual functionality allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .

Properties

IUPAC Name

4-chloro-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRQEKOAGDHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351003
Record name 4-Chloro-3-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38464-20-9
Record name 4-Chloro-3-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-nitrocoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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